The dopamine D4 receptor (DRD4) is a subtype of dopamine receptors belonging to the G protein-coupled receptor family []. It plays a crucial role in modulating various physiological functions within the central nervous system, particularly those related to cognition, emotion, and behavior [, , ]. DRD4 is primarily expressed in the prefrontal cortex, a brain region involved in higher-order cognitive functions, but is also found in other brain areas like the hippocampus and striatum [, ].
High-resolution crystal structures of the DRD4 receptor bound to the antipsychotic drug nemonapride have been determined []. These structures provide insights into the receptor's inactive state and facilitate the development of new, more selective DRD4 ligands through structure-based drug design approaches [].
The DRD4 receptor primarily signals through the G protein-coupled pathway, specifically via the Gi/o subtype, which inhibits the activity of adenylyl cyclase []. This inhibition leads to a decrease in the intracellular levels of cyclic AMP (cAMP), ultimately affecting various downstream signaling cascades involved in neuronal excitability and synaptic plasticity [].
Firocoxib acts by selectively inhibiting the COX-2 enzyme [, ]. This enzyme is involved in the production of prostaglandins, which are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, firocoxib reduces the production of prostaglandins, thereby decreasing inflammation and providing analgesia.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6